2-Bromo-4,5-dimethoxyamphetamine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dimethoxyamphetamine, (S)- . This compound is a derivative of amphetamine, characterized by the presence of bromine and methoxy groups on its aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethoxyamphetamine typically involves the bromination of 4,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out under controlled temperatures to ensure the selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The process would also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxyamphetamine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,5-dimethoxyamphetamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxyamphetamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin receptors, leading to altered neurotransmitter release and uptake. This interaction affects various molecular pathways, resulting in its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar structure but with different substitution patterns.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Similar structure but belongs to the phenethylamine class.
Uniqueness
2-Bromo-4,5-dimethoxyamphetamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1336555-96-4 |
---|---|
Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(2S)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-10(14-2)11(15-3)6-9(8)12/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |
InChI Key |
JPDVAVONMYSOMF-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1Br)OC)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.